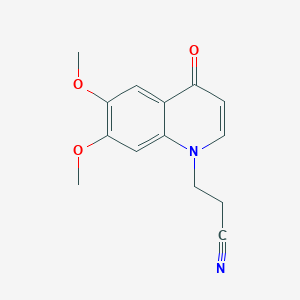![molecular formula C15H13NO5 B11771130 (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol is a chemical compound with the molecular formula C15H13NO5 It is known for its unique structure, which includes a nitro group, a dioxin ring, and a phenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol typically involves the nitration of 2,3-dihydrobenzo[b][1,4]dioxin followed by the introduction of a phenylmethanol group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step. The subsequent steps may involve the use of reducing agents and protective groups to ensure the selective introduction of the phenylmethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is essential to achieve high purity levels required for its applications.
化学反応の分析
Types of Reactions
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
科学的研究の応用
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxin ring structure may also play a role in its binding to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol: Lacks the phenyl group, which may affect its reactivity and applications.
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(methyl)methanol: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)ethanol: Has an additional carbon in the alcohol moiety, which may influence its biological activity.
Uniqueness
The presence of both the nitro group and the phenylmethanol moiety in (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol makes it unique compared to similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C15H13NO5 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC名 |
(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanol |
InChI |
InChI=1S/C15H13NO5/c17-15(10-4-2-1-3-5-10)11-8-13-14(21-7-6-20-13)9-12(11)16(18)19/h1-5,8-9,15,17H,6-7H2 |
InChIキー |
GREOREPQVLIOEU-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


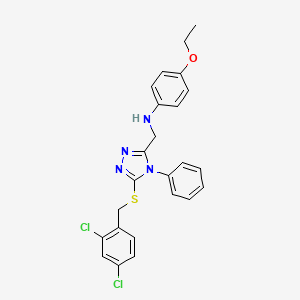
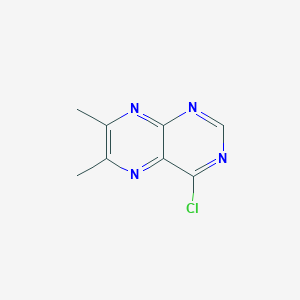
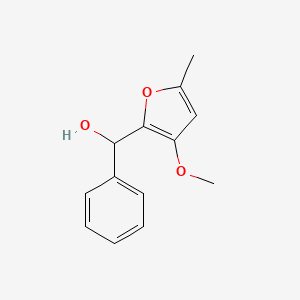

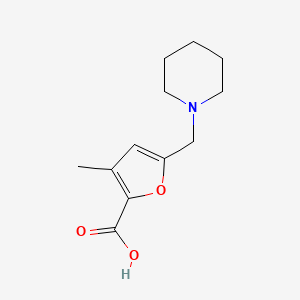

![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
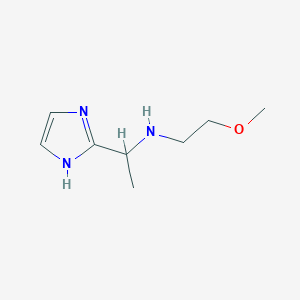
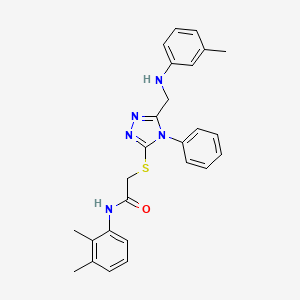
![Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)

![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)
